methyl 4-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
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Overview
Description
Compounds like this one are typically organic molecules that contain several functional groups. They often have complex structures that can include aromatic rings (like the phenyl group), ester groups (like the carboxylate), and ether groups (like the methoxy and benzyloxy groups). The presence of these functional groups can greatly influence the compound’s physical and chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the nitro group might be introduced through a nitration reaction, while the ester group might be formed through a reaction with a carboxylic acid . The exact synthesis would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques like X-ray crystallography . This can provide information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the nitro group might be reduced to an amine, or the ester group might be hydrolyzed to a carboxylic acid . The compound might also undergo reactions at the benzylic position .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its structure and functional groups. These could include its melting point, boiling point, solubility in different solvents, and reactivity with different reagents .Properties
IUPAC Name |
methyl 4-[3-chloro-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23ClN2O7/c1-15-23(29(34)38-3)24(25-26(31-15)19-6-4-5-7-20(19)27(25)33)17-12-21(30)28(22(13-17)37-2)39-14-16-8-10-18(11-9-16)32(35)36/h4-13,24,31H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNSODAXIAXQBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)Cl)OCC5=CC=C(C=C5)[N+](=O)[O-])OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23ClN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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